4-ethoxy-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide
CAS No.:
Cat. No.: VC15315948
Molecular Formula: C16H18N2O3
Molecular Weight: 286.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H18N2O3 |
|---|---|
| Molecular Weight | 286.33 g/mol |
| IUPAC Name | 4-ethoxy-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide |
| Standard InChI | InChI=1S/C16H18N2O3/c1-2-20-12-9-7-11(8-10-12)15(19)17-16-13-5-3-4-6-14(13)18-21-16/h7-10H,2-6H2,1H3,(H,17,19) |
| Standard InChI Key | RQDIJULCGHZYBG-UHFFFAOYSA-N |
| Canonical SMILES | CCOC1=CC=C(C=C1)C(=O)NC2=C3CCCCC3=NO2 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a benzamide backbone substituted with an ethoxy group at the para position of the benzene ring. The amide nitrogen is linked to a 4,5,6,7-tetrahydro-2,1-benzoxazole moiety, a bicyclic system combining a six-membered cyclohexane ring fused to an oxazole heterocycle. This unique structure is represented by the SMILES notation CCOC1=CC=C(C=C1)C(=O)NC2=C3CCCCC3=NO2 and the InChIKey RQDIJULCGHZYBG-UHFFFAOYSA-N .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 286.33 g/mol |
| IUPAC Name | 4-ethoxy-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide |
| PubChem CID | 16013461 |
| Canonical SMILES | CCOC1=CC=C(C=C1)C(=O)NC2=C3CCCCC3=NO2 |
Synthesis and Optimization
Synthetic Routes
The synthesis of 4-ethoxy-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide typically involves sequential functionalization steps:
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Preparation of 4-Ethoxybenzoic Acid: Ethylation of 4-hydroxybenzoic acid using ethyl bromide in the presence of a base.
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Activation of the Carboxylic Acid: Conversion to an acyl chloride or mixed anhydride for amide bond formation.
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Coupling with 3-Amino-4,5,6,7-tetrahydro-2,1-benzoxazole: Reacting the activated carboxylic acid with the benzoxazole amine under inert conditions.
Critical parameters include solvent choice (e.g., dichloromethane for acylation steps), reaction temperature (often room temperature to 60°C), and stoichiometric ratios to minimize side products. Purification via column chromatography or recrystallization yields the final compound with reported purity >95% .
Challenges in Synthesis
The bicyclic benzoxazole moiety introduces steric hindrance, potentially slowing amidation kinetics. Optimizing catalysts—such as using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or hydroxybenzotriazole (HOBt)—may enhance coupling efficiency. Scalability remains untested, posing a barrier to industrial production.
Biological Activity and Mechanistic Insights
Putative Targets
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Enzymatic Targets: Potential inhibition of COX-2 or phosphodiesterases (PDEs), common in anti-inflammatory agents.
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Receptor Targets: Interaction with serotonin (5-HT) or dopamine receptors, inferred from benzoxazole-containing psychotropics.
Mechanistic validation requires target-specific assays, such as radioligand binding studies or enzymatic activity assays.
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